(2-Oxo-1(2H)-quinolinyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 230953. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
55170-65-5 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)7-11(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
SMIVRIBKXOJQBS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CC(=O)O |
Other CAS No. |
55170-65-5 |
Origin of Product |
United States |
Significance of the 2 Oxo 1 2h Quinolinyl Moiety in Drug Discovery and Development
The quinolin-2(1H)-one moiety is recognized as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.comorientjchem.org This versatility has led to the development of a wide array of quinoline (B57606) derivatives with diverse and potent pharmacological activities.
Researchers have extensively explored the chemical space of 2-oxo-1,2-dihydroquinolines to create compound libraries for screening in drug discovery programs. nih.gov These derivatives have demonstrated significant potential across various therapeutic areas:
Anticancer Activity: Many quinolone derivatives exhibit promising anticancer properties through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and prevention of angiogenesis (the formation of new blood vessels that feed tumors). nih.gov For instance, certain derivatives have been identified as potent inhibitors of key receptor tyrosine kinases (RTKs) like the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are crucial for tumor growth. mdpi.com Others function by inhibiting tubulin polymerization, a process essential for cell division. rsc.org The introduction of an α-aminophosphonate group to 2-oxo-quinoline Schiff bases has been shown to improve antitumor activity. nih.gov
Antiviral Activity: The quinoline scaffold is a key component in several antiviral agents. orientjchem.org Research into (4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide and its derivatives has revealed significant activity against viruses like the tobacco mosaic virus (TMV). acs.org Furthermore, quinoline derivatives have been designed and synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov
Anti-inflammatory and Analgesic Activity: Derivatives of 4-oxo-quinoline-2-carboxylic acid have been synthesized and shown to possess substantial anti-inflammatory and analgesic properties in preclinical studies. nih.gov
Antibacterial Activity: The quinolone ring system is a well-established pharmacophore in antibacterial drugs. nih.govnih.gov Synthetic efforts continue to produce new quinoline-2-carboxylic acid derivatives with the aim of discovering novel antimicrobial agents. ajchem-a.com
Overcoming Drug Resistance: A significant challenge in cancer chemotherapy is multidrug resistance (MDR). Some benzoyl-2-arylquinoline derivatives have been specifically designed and evaluated as inhibitors of Multidrug Resistance Protein 2 (MRP2), a protein that contributes to the efflux of anticancer drugs from cancer cells. nih.gov
The biological activity of these compounds is highly dependent on the nature and position of various functional groups attached to the quinoline ring. orientjchem.orgnih.gov The acetic acid moiety, in particular, provides a key linker and functional group that can be modified to tune the compound's physicochemical properties and biological target interactions.
Historical Context of Quinoline 2 One Research Relevant to Acetic Acid Derivatives
Established Synthetic Pathways to the this compound Core Structure
The fundamental structure of this compound is typically assembled through robust and well-documented chemical reactions. These methods focus on either building upon a pre-existing quinolinone ring or constructing the ring system in a manner that incorporates the acetic acid side chain.
Direct Alkylation and Acylation Strategies
A primary and straightforward method for synthesizing the this compound core involves the direct N-alkylation of 2-quinolinone (also known as carbostyril). This reaction is typically achieved by treating 2-quinolinone with a haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. The base deprotonates the nitrogen of the quinolinone, forming a nucleophile that then displaces the halide from the haloacetic acid ester. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Key reagents and conditions for this transformation are summarized in the table below:
| Reagent 1 | Reagent 2 | Base | Solvent | Product |
| 2-Quinolinone | Ethyl bromoacetate | Potassium carbonate | Acetone | Ethyl (2-oxo-1(2H)-quinolinyl)acetate |
| 2-Quinolinone | Chloroacetic acid | Sodium hydroxide | Water/Ethanol | This compound |
This method is widely used due to the commercial availability of the starting materials and the generally reliable nature of the N-alkylation reaction.
Cyclization Reactions Utilizing Quinolinone Precursors
An alternative to direct alkylation is the construction of the quinolinone ring itself through cyclization reactions. Several classical name reactions in organic chemistry can be adapted for this purpose.
The Knorr quinoline synthesis and the Conrad-Limpach synthesis are two such powerful methods. wikipedia.orgwikipedia.orgquimicaorganica.org The Knorr synthesis involves the reaction of a β-ketoanilide with sulfuric acid to form a 2-hydroxyquinoline (B72897), which exists in tautomeric equilibrium with the 2-quinolinone form. wikipedia.org By choosing an appropriate β-ketoanilide precursor that already contains the acetic acid moiety or a precursor to it, this reaction can be guided to produce the target molecule. Under certain conditions, such as higher temperatures, the reaction between an aniline (B41778) and a β-ketoester can favor the formation of a β-keto anilide, which then cyclizes to the 2-hydroxyquinoline. wikipedia.org
The Conrad-Limpach synthesis, on the other hand, typically yields 4-hydroxyquinolines from the reaction of anilines with β-ketoesters. wikipedia.orgnih.gov However, variations in reaction conditions can influence the regioselectivity. wikipedia.org These cyclization strategies offer a versatile approach to the quinolinone core, allowing for the introduction of various substituents on the aromatic ring.
Advanced Synthetic Approaches for Functionalized this compound Derivatives
As the demand for more complex and functionally diverse molecules grows, advanced synthetic methods have been developed. These approaches enable the efficient construction of functionalized this compound derivatives with tailored properties.
Michael Addition Reactions for Side Chain Elaboration
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a valuable tool for elaborating the side chains of quinolinone derivatives. wikipedia.orgmasterorganicchemistry.com In this context, a quinolinone derivative can be functionalized with a Michael acceptor group, allowing for the addition of various nucleophiles to introduce complexity. For instance, a (2-oxo-1(2H)-quinolinyl)acrylate ester can serve as a Michael acceptor, reacting with a wide range of Michael donors to form more elaborate side chains.
A study demonstrated the synthesis of 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid derivatives through the chemoselective reaction of heterocyclic amides with acrylic acid derivatives. nih.gov This highlights the utility of Michael-type additions in extending the side chain from the nitrogen of the quinolinone ring.
Multicomponent Reactions in Quinolinone Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, have emerged as powerful tools for synthesizing complex heterocyclic compounds like quinolones. nih.govresearchgate.net These reactions are highly atom-economical and can rapidly generate molecular diversity.
Several named MCRs are applicable to quinoline synthesis, including the Doebner, Doebner-von Miller, and Povarov reactions. nih.goviipseries.orgmdpi.com The Doebner reaction, for example, combines an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. iipseries.org While not directly yielding the N-acetic acid derivative, these MCRs can produce highly functionalized quinoline cores that can be subsequently modified. For instance, a one-pot three-component synthesis method, the Kabachnik-Fields reaction, has been used to synthesize 2-oxo-quinoline derivatives bearing α-aminophosphonate moieties from 2-oxo-quinoline-3-carbaldehydes, an amine, and diethyl phosphate. nih.gov
Click Chemistry Methodologies for Conjugates
Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, has found significant application in creating molecular conjugates. wikipedia.orgorganic-chemistry.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two different molecular fragments. wikipedia.orgnih.gov
To utilize this methodology, the this compound scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group. This functionalized quinolinone can then be "clicked" onto a complementary-functionalized molecule, such as a biomolecule, polymer, or another pharmacophore. For example, researchers have synthesized novel quinoline derivatives linked to a 1,2,3-triazole moiety by reacting a quinoline-based alkyne with an appropriate azide. nih.gov A mild and versatile method based on Cu-catalyzed [2+3] cycloaddition was developed to connect 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) with 4-azido-2-quinolones, demonstrating the power of this approach to link multiple quinolone units together. nih.govmdpi.com
Derivatization via Hydrazone and Thiosemicarbazone Formation
The carboxylic acid or ester functional group of this compound serves as a versatile handle for derivatization. A common strategy involves its conversion to the corresponding hydrazide, which is a key intermediate for synthesizing hydrazones and thiosemicarbazones.
The synthesis of the hydrazide precursor, 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide, is achieved by reacting the corresponding ethyl ester with hydrazine (B178648). nih.gov This hydrazide can then be further modified. For instance, thiosemicarbazides are prepared from the reaction of the hydrazide with isothiocyanates. nih.gov A specific example is the reaction of 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide with phenyl isothiocyanate to yield the corresponding N-phenylhydrazine-1-carbothioamide (a thiosemicarbazide). nih.gov
Similarly, N-amino-4,7-dimethyl-6-nitroquinolin-2-one, a related quinolinone derivative with a hydrazinyl group at the N1 position, reacts with salicylaldehyde (B1680747) to form the corresponding Schiff base, which is a type of hydrazone. sapub.org The formation of the Schiff base, 1-[(2-Hydroxybenzylidene)-amino]-4,7-dimethyl-6-nitro-1H-quinolin-2-one, was confirmed by the appearance of a C=N stretching band in the IR spectrum and a characteristic CH=N proton signal in the 1H NMR spectrum. sapub.org Another approach involves the reaction of an ester with hydrazine hydrate (B1144303) to produce an acid hydrazide, which can then be reacted with coumarin (B35378) compounds to form quinolin-2-one derivatives. impactfactor.org
These reactions highlight a robust pathway for introducing diverse structural motifs onto the this compound scaffold, enabling the exploration of a wider chemical space.
Table 1: Synthesis of Hydrazone and Thiosemicarbazone Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3-[2-Oxoquinolin-1(2H)-yl]propanehydrazide | Phenyl isothiocyanate | 2-(5-Oxo-1-(4-(2-phenylthiazol-5-yl)phenyl)pyrrolidine-3-carbonyl)-N-phenylhydrazine-1-carbothioamide | nih.gov |
| N-amino-4,7-dimethyl-6-nitroquinolin-2-one | Salicylaldehyde | 1-[(2-Hydroxybenzylidene)-amino]-4,7-dimethyl-6-nitro-1H-quinolin-2-one | sapub.org |
Halogenation and Other Electrophilic Substitution Reactions on the Quinoline Ring
The quinolin-2-one nucleus is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring system. mdpi.com Halogenation is a common example of such a transformation.
While specific examples of direct halogenation on the parent this compound are not detailed in the provided research, related structures undergo these reactions. For instance, the bromination of 1-(4-(acetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with bromine in acetic acid yields the corresponding α-bromocarbonyl compound. nih.gov This indicates that the acetic acid side chain does not inhibit electrophilic attack, although in this case, the reaction occurs on a different part of the molecule. nih.gov
The potential for electrophilic aromatic substitution on the quinolin-2(1H)-one scaffold is significant for creating novel derivatives. mdpi.com For example, the reaction of 4,7-dimethyl coumarin with nitric acid in the presence of concentrated sulfuric acid leads to nitration on the benzene (B151609) ring, affording 4,7-dimethyl-6-nitrocoumarin, a precursor for a substituted quinolin-2-one. sapub.org This demonstrates that electrophilic substitution is a viable strategy for functionalizing the carbocyclic portion of the quinolinone system.
Table 2: Examples of Electrophilic Substitution on Related Scaffolds
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 4,7-dimethyl coumarin | Nitric acid, Sulfuric acid | Nitration | 4,7-dimethyl-6-nitrocoumarin | sapub.org |
Catalytic Systems and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolin-2-ones to develop more sustainable and efficient processes. mdpi.comnih.gov This involves the use of green solvents, alternative energy sources, and efficient catalytic systems. mdpi.comsamipubco.com
One green approach utilizes ultrasound irradiation for the synthesis of N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides. nih.gov This method often leads to shorter reaction times and higher yields compared to conventional heating. Another strategy involves the use of environmentally benign solvents and catalysts. For example, polyethylene (B3416737) glycol-400 (PEG-400) has been employed as a green reaction medium for the acetic acid-catalyzed synthesis of benzo[h]quinazoline-2(3H)-thione derivatives. samipubco.com
Catalysis is a cornerstone of green chemistry, with a focus on using safe, reusable, and cost-effective catalysts. mdpi.com Examples include:
Montmorillonite K10: A green, recoverable, and inexpensive clay catalyst used for the rapid construction of N-S bonds in the synthesis of N-fused imino-1,2,4-thiadiazolo isoquinoline (B145761) hybrids. mdpi.com
CuBr/Ionic Liquid System: An efficient and recyclable catalytic system developed for the three-component reactions of propargylic alcohols, 2-aminoethanols, and CO2 to produce 2-oxazolidinones. mdpi.com This system is notable for its high turnover number and ability to function under atmospheric pressure of CO2. mdpi.com
Rhodium Catalysts: Used for the synthesis of acetic acid via methanol (B129727) hydrocarboxylation with CO2 and H2 under milder conditions. rsc.org
These examples demonstrate the potential for applying green chemistry principles to the synthesis of this compound and its derivatives, aiming for processes that are both efficient and environmentally responsible.
Table 3: Green Chemistry Approaches in Heterocycle Synthesis
| Reaction/Product Type | Green Principle/Catalyst | Key Advantages | Reference |
|---|---|---|---|
| N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides | Ultrasound irradiation | Shorter reaction times, higher yields | nih.gov |
| Benzo[h]quinazoline-2(3H)-thiones | Acetic acid catalyst, PEG-400 solvent | Operational simplicity, high yields, environmentally friendly solvent | samipubco.com |
| 2-Oxazolidinones | CuBr/Ionic liquid catalyst | High efficiency, recyclability, low metal loading, works at 1 atm CO2 | mdpi.com |
Structure Activity Relationship Sar Studies on 2 Oxo 1 2h Quinolinyl Acetic Acid Derivatives
Impact of Substituent Modifications on Biological Activity
The biological profile of (2-Oxo-1(2H)-quinolinyl)acetic acid derivatives can be significantly altered by modifying the substituents on the quinolone core and the acetic acid side chain. Research has demonstrated that even minor chemical changes can lead to substantial shifts in biological activity, transforming a compound's primary therapeutic action.
A notable example of this is seen in related pyrimido[4,5-c]quinoline (B14755456) structures. The replacement of a 2-amino group with a 2-acetic acid moiety completely changes the biological activity from antimitotic to a potent and selective inhibitor of human aldose reductase (AKR1B1), an enzyme implicated in diabetic complications. nih.gov The original 2-amino compounds were unable to inhibit AKR1B1, while the corresponding 2-acetic acid derivatives showed no cytotoxicity, highlighting a dramatic functional switch originating from a single substituent change. nih.gov
Further modifications on the quinolone scaffold have yielded compounds with potent antiproliferative activities. For instance, tethering quinolone molecules with a triazole linker has been explored as a strategy to generate new lead compounds. nih.govmdpi.com In one study, a compound featuring three quinolone molecules connected via a triazole linker, Compound 8g , demonstrated significant activity against MCF-7 and Panc-1 cancer cell lines, with IC50 values of 1.2 µM and 1.4 µM, respectively. mdpi.com This suggests that the spatial arrangement and the nature of the linker play a critical role in the molecule's ability to interact with its biological target.
The table below summarizes the observed impact of key structural modifications on the biological activity of quinolinone-based compounds.
| Core Structure | Modification | Resulting Biological Activity | Reference |
| Pyrimido[4,5-c]quinoline | Replacement of 2-amino group with 2-acetic acid moiety | Changed activity from antimitotic to potent aldose reductase (AKR1B1) inhibition. | nih.gov |
| Quinolone Scaffold | Introduction of a triazole linker connecting multiple quinolone units | Potent antiproliferative activity against cancer cell lines. | nih.govmdpi.com |
| Quinolone Carboxylic Acid | Substitution at the 1-position | Influences lipophilicity, which affects membrane transport and target binding. | researchgate.net |
| 2-Quinolinone | Reaction with methyl acrylate (B77674) and subsequent amidation | Creation of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides with potential cytotoxic activity. | nih.gov |
These findings underscore the sensitivity of the biological activity of this compound derivatives to structural modifications. The strategic placement of different functional groups allows for the fine-tuning of their pharmacological properties, enabling the development of compounds for a wide range of therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This methodology is instrumental in drug design, allowing for the prediction of the activity of novel molecules before their synthesis. researchgate.net
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the numerical representation of the molecular structure using molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule, including its physicochemical, electronic, steric, and topological properties. For quinoline (B57606) derivatives, a wide range of descriptors are calculated to capture the structural features relevant to their biological activity.
Commonly employed descriptors in the QSAR analysis of quinoline derivatives include:
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, electronegativity, and molecular polarizability (POLZ). dergipark.org.trresearchgate.netresearchgate.netresearchgate.net
Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface tension. dergipark.org.trresearchgate.net
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the octanol-water partition coefficient (logP or Pc) being a key example. dergipark.org.trresearchgate.net
Thermodynamic Descriptors: Parameters like entropy and heat capacity can also be considered. dergipark.org.tr
3D Descriptors: These capture the three-dimensional arrangement of atoms, such as the van der Waals volume. nih.gov
Constitutional Descriptors: These include basic structural information like molecular weight (MW) and the number of hydrogen bond donors/acceptors. researchgate.netresearchgate.netnih.gov
These descriptors are typically calculated using computational chemistry software and methods like Density Functional Theory (DFT), which provides insights into the electronic structure of the molecules. dergipark.org.trresearchgate.net
Development and Validation of Predictive QSAR Models
Once the molecular descriptors are calculated, statistical methods are used to build the QSAR model. The goal is to create an equation that accurately predicts the biological activity (e.g., IC50) based on the values of the most relevant descriptors. uniroma1.it Various linear and non-linear regression methods are employed, including:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Machine Learning (ML) algorithms such as k-Nearest Neighbors (kNN), Decision Trees (DT), and Gradient Boosting (GB). nih.govnih.gov
The development of a reliable QSAR model requires rigorous validation to ensure its robustness and predictive power. uniroma1.it This process typically involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external data. nih.govuniroma1.it
Key validation metrics include:
Coefficient of determination (R²): Measures the goodness of fit for the training set. nih.gov
Cross-validated R² (q² or R²cv): Assesses the model's internal predictive ability, often calculated using the leave-one-out (LOO) method. researchgate.net
R²test (or R²pred): The coefficient of determination for the external test set, which indicates the model's ability to predict the activity of new compounds. researchgate.netmdpi.com
Root Mean Squared Error (RMSE): Measures the deviation between predicted and experimental values. nih.gov
A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors developed several QSAR models using machine learning. nih.govnih.gov The best-performing model, based on the CatBoost (a GB method), achieved a high predictive quality with an R² of 0.95 and an RMSE of 0.283 using just a single descriptor. nih.gov Another QSAR study on quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis yielded a model with an R² of 0.83. nih.gov
The table below shows statistical parameters for a representative QSAR model developed for quinolinone derivatives.
| Model Parameter | Value | Description | Reference |
| R² | 0.83 | Coefficient of determination for the training set. | nih.gov |
| F | 47.96 | Fisher's test value, indicating the statistical significance of the model. | nih.gov |
| s | 0.31 | Standard deviation of the regression. | nih.gov |
| Validation | Validated by several different methods | Confirms the robustness and predictive power of the model. | nih.gov |
Elucidation of Physicochemical Parameters Influencing Activity
A primary benefit of QSAR modeling is the identification of the key physicochemical parameters that drive the biological activity of a series of compounds. nih.gov By analyzing the descriptors included in the final validated model, researchers can gain insights into the mechanism of action and design more effective molecules.
For derivatives of this compound and related structures, QSAR studies have highlighted several crucial parameters:
Electronic Properties: The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) has been identified as a governing factor for the anticancer activity of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. researchgate.net This suggests that the molecule's ability to accept electrons is important for its biological function. Electronegativity has also been shown to play a pivotal role in the anti-tuberculosis activity of quinolinone-based compounds. nih.gov
Steric and Size Properties: Van der Waals volume and molecular weight (MW) are frequently identified as significant descriptors. researchgate.netnih.gov This indicates that the size and bulk of the molecule are critical for its fit within the target's binding site.
Hydrophobicity: The octanol/water partition coefficient (Pc) often shows a strong correlation with antimicrobial activity, underscoring the importance of lipophilicity for membrane passage and reaching the molecular target. researchgate.netresearchgate.net
Hydrogen Bonding Capacity: The number of hydrogen bond donors was found to be a relevant descriptor for the anti-cancer activity of quinazoline (B50416) derivatives, a related class of compounds, suggesting that specific hydrogen bond interactions are key to their activity. researchgate.net
In a specific QSAR model for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, the descriptors ELUMO, MW, and molecular polarizability (POLZ) were found to govern the anticancer activity. researchgate.net Another study on quinolinone-thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for anti-TB activity. nih.gov These findings provide a clear roadmap for the rational design of new this compound derivatives with enhanced biological potency.
Investigation of Biological Targets and Mechanisms of Action for 2 Oxo 1 2h Quinolinyl Acetic Acid Derivatives
Enzyme Inhibition Studies
Derivatives of (2-oxo-1(2H)-quinolinyl)acetic acid have demonstrated inhibitory activity against a variety of enzymes, implicating them in numerous therapeutic areas. The following sections explore the specific mechanisms and research findings related to their action on key enzymatic targets.
The quinoline (B57606) and quinazolinone cores are well-established pharmacophores for the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.govsigmaaldrich.com Inhibition of EGFR-dependent cancer cells can lead to cell cycle arrest and the induction of apoptosis. nih.gov Derivatives of the this compound family have been investigated as EGFR inhibitors.
Research into N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, which are closely related to the acetic acid derivatives, has shown potent EGFR inhibition. rsc.org For instance, certain compounds in this series exhibited significant inhibitory percentages against EGFR, with IC₅₀ values in the nanomolar range, comparable to the reference drug Erlotinib. rsc.org Molecular docking studies suggest that these compounds can bind effectively within the EGFR active site, forming crucial hydrogen bond interactions with key amino acid residues like Met769. rsc.org This interaction is characteristic of type I inhibitors, which compete with ATP for binding to the active conformation of the kinase. nih.gov The structural features, including substitutions on the quinoline ring and the nature of the side chain, play a critical role in determining the potency of EGFR inhibition. nih.govnih.gov
| Compound | EGFR Inhibition (%) | IC₅₀ (nM) |
|---|---|---|
| Compound 9c | 95.7 | 27.9 |
| Compound 9d | 89.8 | 30.4 |
| Compound 9e | 97.0 | 16.89 |
| Compound 9g | 86.8 | 52.7 |
| Erlotinib (Reference) | 96.8 | 20.8 |
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp or ABCB1). researchgate.netnih.gov P-gp actively transports a wide range of anticancer drugs out of tumor cells, reducing their intracellular concentration and efficacy. Certain (2-oxo-1,2-dihydroquinolin-4-yl)acetic acid derivatives have emerged as potent modulators of P-gp, capable of reversing MDR. nih.gov
These compounds act by inhibiting the efflux function of P-gp. Studies have shown that novel 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives can significantly increase the intracellular accumulation of P-gp substrates, such as rhodamine 123, in MDR cancer cells. nih.gov For example, the quinoline derivative MS-209 has been shown to directly interact with P-glycoprotein, inhibiting the efflux of antitumor agents and thereby overcoming MDR both in vitro and in vivo. This inhibitory activity restores the sensitivity of resistant cancer cells to chemotherapeutic drugs. Molecular docking studies indicate that these derivatives can establish strong binding interactions within the P-gp binding pocket. researchgate.net Structure-activity relationship studies highlight that factors such as the number and position of methoxy (B1213986) groups and the length of a flexible linker can influence the P-gp inhibitory potency.
| Compound | Cell Line | Activity |
|---|---|---|
| Compound 2b | MDR mouse T-lymphoma | Cytotoxic with IC₅₀ of 9.09 µM |
| Compound 2c | MDR mouse T-lymphoma | Cytotoxic with IC₅₀ of 71.14 µM |
| Compound 3b | MDR mouse T-lymphoma | Cytotoxic with IC₅₀ of 19.09 µM |
| MS-209 | P388/VCR & K562/VCR | Completely reversed vincristine (B1662923) resistance at 1-10 µM |
Quinolones are a well-known class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and recombination. The mechanism of action involves the stabilization of a cleavage complex, where the enzyme has created a double-stranded break in the DNA but is prevented from resealing it. This leads to the accumulation of lethal double-strand breaks, ultimately causing bacterial cell death.
The core mechanism involves the drug binding to a specific site on the enzyme-DNA complex. It is proposed that the bound gyrase induces a specific binding pocket for the quinolone in the DNA substrate. The quinolone molecules then bind cooperatively to this site, often through intercalation between DNA bases adjacent to the cleavage site, sterically hindering the religation step. The (2-Oxo-1(2H)-quinolinyl) moiety is a key structural feature of these inhibitors, and modifications to this scaffold can influence their potency and spectrum of activity.
The reverse transcriptase (RT) of Human Immunodeficiency Virus type 1 (HIV-1) is a critical enzyme for viral replication and a major therapeutic target. RT possesses both DNA polymerase and ribonuclease H (RNase H) activities, both of which are essential for converting the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome. While most RT inhibitors target the polymerase function, the RNase H active site represents a distinct and promising target.
Rationally designed quinolinone derivatives, including non-diketo acid variants, have been identified as selective inhibitors of the RNase H function of RT. The mechanism of these inhibitors involves the chelation of the two divalent metal ions (typically Mg²⁺) present in the RNase H catalytic site. This interaction is facilitated by the oxygen atoms of the 4-carbonyl and 3-carboxylic acid groups on the quinolone scaffold. Docking studies have confirmed that these compounds bind to the catalytic site and interact with highly conserved amino acid residues. Several of these derivatives have shown activity against viral replication in cell-based assays at micromolar concentrations.
| Compound | Antiviral Activity (EC₅₀, µM) | Selectivity Index (SI) |
|---|---|---|
| Compound 4k | 16.1 | >3.1 |
| Compound 4l | 3.22 | >15.5 |
| Compound 4m | 10.3 | >4.8 |
| Compound 4t | 1.73 | >57.8 |
Aldose reductase (AR), or AKR1B1, is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, such as in diabetes mellitus, the increased activity of this pathway is linked to the development of long-term diabetic complications. Therefore, inhibiting aldose reductase is a key therapeutic strategy.
Substituted 2-oxoquinoline-1-acetic acid derivatives have been synthesized and identified as highly potent inhibitors of aldose reductase. nih.gov These compounds often contain an N-acylglycine fragment, a feature found in other known AR inhibitors. The inhibitory mechanism involves the binding of the acetic acid moiety to an anionic binding site within the enzyme. Structure-activity relationship studies have revealed that both the benzene (B151609) and 2-oxopyridine (B1149257) rings of the quinolone structure contribute significantly to the inhibitory activity. Furthermore, modifications to the 1-acetic acid side chain, such as esterification or the introduction of an alpha-methyl group, can reduce potency, highlighting the importance of the free carboxylic acid for optimal interaction with the enzyme.
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Compound 9a | 6-Fluoro derivative | 0.45 |
| Compound 9b | 6-Chloro derivative | 0.62 |
| Compound 9c | 6,7-Dichloro derivative | 1.1 |
| Compound 9d | 6-Bromo derivative | 0.58 |
| Compound 9e | Unsubstituted | 6.0 |
While extensive research has focused on the targets mentioned above, the effects of this compound derivatives on nitric oxide synthase (NOS) are less defined in the available literature. Overproduction of nitric oxide by neuronal NOS (nNOS) is implicated in neurodegeneration, making selective nNOS inhibitors therapeutically desirable. researchgate.net However, studies directly linking this compound derivatives to NOS inhibition are not prominent. One study investigated the role of NOS inhibition on the toxicity of quinolinic acid itself, but did not find evidence to support a direct role for nitric oxide in its toxicity pathway.
In contrast, research has shown that other quinolin-2(1H)-one derivatives possess significant antiplatelet activities. These compounds have demonstrated potent inhibition of platelet aggregation induced by various agonists, including collagen, arachidonic acid (AA), and the stable thromboxane (B8750289) A₂ receptor agonist U46619. The mechanism for this activity appears to be distinct from their antiproliferative effects. For example, certain oxime derivatives of quinolin-2(1H)-one were highly active against platelet aggregation, with IC₅₀ values in the sub-micromolar range, while related amide derivatives were largely inactive. This suggests that specific structural features are crucial for the antiplatelet effect.
| Compound | Inhibition of U46619-induced Aggregation (IC₅₀, µM) | Inhibition of AA-induced Aggregation (IC₅₀, µM) |
|---|---|---|
| Compound 7a | 0.68 | >100 |
| Compound 7c | 1.08 | 0.58 |
| Compound 8a | 0.54 | >100 |
| Compound 8b | 0.64 | >100 |
| Compound 8c | 0.74 | >100 |
Receptor Binding Profiling
Beyond intracellular enzymes, the interaction of small molecules with cell surface receptors is a key determinant of their pharmacological profile.
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a significant role in the immune system by mediating the migration of T-cells and monocytes. It is also famously known as a co-receptor for HIV-1 entry into host cells, making it a major therapeutic target. nih.govnih.gov
The development of CCR5 antagonists has been an active area of research, leading to the discovery of various small molecules that can block the receptor. nih.gov While the initial focus was on HIV, the role of CCR5 in other inflammatory diseases has broadened the interest in its antagonists. nih.gov Some heterocyclic structures, including quinazolines, have been incorporated into the design of dual CCR5 and CCR2 antagonists. nih.gov However, specific research detailing the direct binding and antagonism of this compound analogs at the CCR5 receptor is limited. The exploration of this target for the 2-oxo-quinoline scaffold remains an area for future investigation.
Cellular Pathway Modulation
The ultimate effect of a compound is its ability to modulate cellular pathways, often leading to specific cell fates such as apoptosis.
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Numerous studies have demonstrated that derivatives of 2-oxo-quinoline are potent inducers of apoptosis in various cancer cell lines. nih.govnih.gov
The mechanisms underlying this pro-apoptotic activity are multifaceted. One common finding is the induction of cell cycle arrest, particularly at the G2/M checkpoint, which precedes the onset of apoptosis. nih.govnih.govmdpi.com This is often accompanied by an increase in the expression of pro-apoptotic proteins and a disruption of the mitochondrial pathway. nih.gov
Key events observed in cancer cells treated with 2-oxo-quinoline derivatives include:
Activation of Caspases: An increase in the activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7) is a hallmark of apoptosis induction by these compounds. nih.govmdpi.comnih.gov
Mitochondrial Disruption: Treatment can lead to the dissipation of the mitochondrial membrane potential and the release of cytochrome C into the cytoplasm. mdpi.com
Modulation of Apoptotic Regulators: Changes in the levels of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, have been reported. mdpi.com
Increased Intracellular Calcium: Some derivatives cause an overload of intracellular calcium, a known trigger for apoptosis. nih.gov
For example, a study on 2-oxo-quinoline derivatives containing α-aminophosphonates showed a concentration-dependent increase in apoptosis in HepG2 liver cancer cells. nih.gov Another synthetic quinolinone derivative was found to induce apoptosis in HL-60 leukemia cells through both the extrinsic (caspase-8 mediated) and intrinsic (mitochondrial, caspase-9 mediated) pathways. nih.gov
Table 2: Apoptotic Effects of this compound Derivatives in Cancer Cells
| Derivative Class | Cell Line | Key Mechanism | Observed Effects | Reference |
| α-aminophosphonate derivative | HepG2 (Liver Cancer) | Mitochondrial Pathway | G2/M Arrest, Increased Intracellular Ca²⁺, Apoptosis | nih.gov |
| (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative | MCF-7 (Breast Cancer) | Caspase Activation | G2/M Arrest, Caspase-3,8,9 Activation, Cytochrome C release, BAX/Bcl-2 modulation | mdpi.com |
| Halogenated 2H-Quinolinone derivative | MCF-7 (Breast Cancer) | Caspase Activation | G2/M Arrest, pre-G1 Apoptosis, Increased Caspase 3/7 activity | nih.gov |
| Synthetic Dihydroquinolinone (AJ-374) | HL-60 (Leukemia) | Extrinsic & Intrinsic Pathways | SubG0/G1 Arrest, Caspase-8,9,3 Activation, Mitochondrial membrane potential dissipation | nih.gov |
Cell Cycle Regulation and Arrest Studies
The progression of the cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for anticancer drug development. Several derivatives of this compound have been investigated for their ability to interfere with cell cycle progression, leading to cell cycle arrest and subsequent inhibition of tumor cell proliferation. These studies have revealed that these compounds can induce cell cycle arrest at different phases, primarily the G2/M and S phases, through the modulation of key regulatory proteins.
Research has demonstrated that certain 2-oxo-quinoline derivatives can effectively halt the cell cycle in cancer cells. For instance, a novel series of 2-oxo-quinoline derivatives incorporating α-aminophosphonates was synthesized and evaluated for their antitumor properties. nih.gov One representative compound from this series, compound 5b , was shown to induce G2/M phase cell cycle arrest in HepG2 human liver cancer cells in a concentration-dependent manner. nih.gov This arrest was accompanied by a significant decrease in the protein expression of key G2/M transition regulators, including cyclin B1, CDK1, and CDC25C. nih.gov Concurrently, the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitors p21 and p27 was upregulated. nih.gov These findings suggest that compound 5b disrupts the G2/M checkpoint through the p53-mediated pathway.
Similarly, another study focused on (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives identified a potent compound, 8g , which induced G2/M phase arrest in MCF-7 breast cancer cells. nih.govmdpi.com This highlights a common mechanism of action for different classes of 2-oxo-quinoline derivatives. Further investigations into various quinolone and quinoline derivatives have revealed a broader impact on cell cycle control. Some derivatives have been found to cause cell cycle arrest in the S-phase in cancer cell lines such as K-562 and HeLa, indicating that the specific chemical structure of the derivative can influence which phase of the cell cycle is targeted. nih.gov
In a study on a novel 3-acyl isoquinolin-1(2H)-one derivative, 4f , researchers observed G2 phase arrest in breast cancer cells. plos.org This effect was linked to the suppressed expression of CDK1, a crucial kinase for entry into mitosis. plos.org The ability of these compounds to halt cell cycle progression underscores their potential as antiproliferative agents.
The table below summarizes the effects of representative this compound derivatives on cell cycle regulation in different cancer cell lines.
| Compound | Cell Line | Affected Cell Cycle Phase | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|---|
| Compound 5b (2-oxo-quinoline α-aminophosphonate derivative) | HepG2 (Human Liver Cancer) | G2/M | ↓ Cyclin B1, ↓ CDK1, ↓ CDC25C, ↑ p53, ↑ p21, ↑ p27 | nih.gov |
| Compound 8g ((2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivative) | MCF-7 (Human Breast Cancer) | G2/M | Not specified in detail | nih.govmdpi.com |
| Quinolone derivatives | K-562 (Human Myelogenous Leukemia), HeLa (Human Cervical Cancer) | S Phase | DNA intercalation | nih.gov |
| Compound 4f (3-acyl isoquinolin-1(2H)-one derivative) | MCF-7, MDA-MB-231 (Human Breast Cancer) | G2 | ↓ CDK1 | plos.org |
| Ciprofloxacin (4-quinolone derivative) | Human Lymphocytes | Inhibition of progression | Not specified in detail | nih.gov |
Computational Chemistry and Molecular Modeling Applications in 2 Oxo 1 2h Quinolinyl Acetic Acid Research
Molecular Docking Simulations of (2-Oxo-1(2H)-quinolinyl)acetic Acid Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand and its target protein, offering valuable information for drug design and discovery.
Molecular docking studies have been instrumental in elucidating the ligand-protein interactions of derivatives of this compound with various biological targets. These studies reveal the specific amino acid residues involved in the binding and the nature of the intermolecular forces that stabilize the complex. For instance, research on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors has shown significant binding affinities facilitated by both hydrophobic interactions and hydrogen bonds. nih.govnih.gov A notable finding was the interaction of a derivative with the outward-facing conformation of P-glycoprotein (PDB ID: 6C0V), highlighting key binding interactions. nih.govnih.gov
In another study, quinoline-based thiosemicarbazide (B42300) derivatives were investigated for their antitubercular activity, with molecular docking suggesting that these compounds likely exert their effect by inhibiting the InhA enzyme. nih.gov The analysis identified crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site. Similarly, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a (PDB ID: 2IGR) identified key interacting amino acid residues such as ILE-8, LYS-7, VAL-14, and TRP-12. nih.gov
Furthermore, investigations into quinoline (B57606) derivatives as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) have utilized molecular docking to explore their binding modes. nih.gov These studies, using the HIV-RT protein (PDB ID: 4I2P), have revealed the binding affinity and interactions with key amino acid residues in the active site. nih.gov The quinolone scaffold, a core component of this compound, is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological activities, including anticancer effects. nih.gov
| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Not specified | Hydrophobic and H-bond |
| Quinoline-based thiosemicarbazides | InhA | Not specified | Hydrogen bonding and hydrophobic |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | ILE-8, LYS-7, VAL-14, TRP-12 | Not specified |
| Quinoline derivatives | HIV-RT (4I2P) | Not specified | Not specified |
A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a scoring function or binding energy, and the most stable binding orientation of the ligand within the protein's active site. These predictions are crucial for ranking potential drug candidates and understanding their potency.
For 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives targeting P-glycoprotein, a derivative, compound 17, exhibited a high binding energy of -9.22 kcal/mol. nih.govnih.gov In a different study on quinoline derivatives targeting DNA gyrase, the compounds displayed minimum binding energies ranging from –6.0 to –7.33 kcal/mol. semanticscholar.org Similarly, docking of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein yielded binding affinities from -5.3 to -6.1 kcal/mol. nih.gov
The binding affinity of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives with the epidermal growth factor receptor (EGFR) has also been assessed, with some compounds showing binding energies between -19.8 and -24.8 kcal/mol. nih.gov Specifically, one potent derivative, compound 9e, displayed a binding energy of -17.89 kcal/mol. nih.gov These predicted affinities provide a quantitative measure to compare the potential efficacy of different derivatives.
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative (compound 17) | P-glycoprotein | -9.22 |
| Quinoline derivatives | DNA gyrase | -6.0 to -7.33 |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 |
| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives | EGFR | -19.8 to -24.8 |
| N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivative (compound 9e) | EGFR | -17.89 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the molecular system, allowing researchers to study the conformational changes, stability, and interactions of ligand-receptor complexes over time.
MD simulations are frequently employed to assess the stability of ligand-protein complexes predicted by molecular docking. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is a key metric for evaluating the stability of the complex. researchgate.net Studies on quinoline-3-carboxamide (B1254982) derivatives bound to various kinases have used MD simulations of up to 100 ns to confirm the stability of the protein's secondary structure and the ligand within the binding site. mdpi.com
The root-mean-square fluctuation (RMSF) is another important parameter derived from MD simulations, which measures the flexibility of individual amino acid residues. researchgate.net This analysis helps to identify the dynamic behavior of residues within the binding pocket upon ligand binding. researchgate.net In research on quinoline derivatives as telomerase inhibitors, MD simulations were used to study the behavior of the ligand-target complex, with RMSD and radius of gyration (Rg) analyses confirming the stability of the complex. nih.gov
MD simulations are typically performed in an explicit solvent environment, such as a water box, which allows for a more realistic representation of the biological system. mdpi.com This setup enables the study of solvent effects on the ligand-receptor complex and the dynamic interplay of interactions, including hydrogen bonds and hydrophobic contacts, over the course of the simulation. For instance, in the study of quinoline-3-carboxamide derivatives, simulations were conducted in a periodic water box containing 150 mM NaCl to mimic physiological conditions. mdpi.com The analysis of these dynamic interactions provides a deeper understanding of the factors contributing to the stability and affinity of the ligand for its target.
Quantum Chemical Calculations on this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. researchgate.netrsc.orgrsc.orgnih.gov These calculations provide insights into molecular geometry, reactivity, and spectroscopic properties.
DFT studies on quinoline derivatives have been used to optimize their molecular geometries and to understand the stability of different compounds. nih.gov A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. nih.gov A large energy gap suggests low reactivity and high stability, while a smaller gap indicates a molecule that is more easily polarized and reactive. nih.gov
Furthermore, DFT calculations can be used to determine various quantum chemical descriptors such as electronegativity, chemical potential, chemical hardness, and softness, which provide further insights into the molecule's reactivity and interaction capabilities. researchgate.netrsc.orgrsc.org These theoretical calculations are valuable for understanding the intrinsic properties of this compound and its derivatives, complementing experimental findings and guiding the design of new molecules with desired electronic characteristics.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of quinolinone-based molecules. Studies on related quinoline derivatives have utilized DFT methods, commonly with the B3LYP functional and basis sets like 6-311G++, to perform geometry optimizations and calculate molecular orbital energies. nih.govresearchgate.net
DFT calculations are also crucial for studying the tautomerism in the quinolin-2(1H)-one scaffold. The equilibrium between the 2-quinolone and 2-hydroxyquinoline (B72897) tautomers can be investigated, with findings consistently indicating that the 2-quinolone form is the more stable tautomer in both nonaqueous and solid states, a stability attributed to hydrogen-bonded dimerization. mdpi.com This theoretical approach provides a foundational understanding of the molecule's ground-state electronic configuration, which is essential for predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sapub.org The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical parameters for characterizing the chemical reactivity and kinetic stability of a molecule.
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, classifying the molecule as "hard." Conversely, a small gap indicates a "soft" molecule that is more polarizable and chemically reactive. nih.gov For example, a DFT study on 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate calculated a HOMO-LUMO energy gap of 4.2907 eV, classifying it as a hard material. nih.gov Analysis of HOMO and LUMO electron density distributions reveals the regions most likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively.
Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5412 |
| ELUMO | -2.2505 |
| Energy Gap (ΔE) | 4.2907 |
Data derived from a study on a quinoline carboxylate derivative. nih.gov
Reactivity Site Prediction (e.g., Fukui Functions, ALIE)
Beyond FMO analysis, other computational tools provide more quantitative predictions of reactivity sites. Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the electrophilic and nucleophilic regions of a molecule. In MEP plots, red areas (negative potential) indicate sites prone to electrophilic attack, while blue areas (positive potential) are susceptible to nucleophilic attack. These maps are generated from DFT calculations and offer a visual guide to intermolecular interactions. nih.gov
Fukui functions are another conceptual DFT tool used to describe electron density changes when the number of electrons in a system is altered. They help identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack, thus providing a more detailed picture of local reactivity than FMO analysis alone. The concept of the Average Local Ionization Energy (ALIE) can also be mapped onto the molecular surface to predict the most probable sites for electrophilic reactions.
Prediction of Spectroscopic Properties (e.g., NMR, IR)
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for quinolinone derivatives show good agreement with experimental data.
For IR spectra, calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculations. For instance, studies on 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) have successfully assigned the characteristic C=O stretching vibrations of the ester and lactam groups, as well as N-H and C-O stretching modes, by comparing experimental IR spectra with DFT predictions. mdpi.comresearchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts are invaluable for assigning complex spectra and confirming molecular structures. mdpi.comresearchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate
| Vibrational Mode | Experimental IR (cm⁻¹) | Predicted DFT (cm⁻¹) |
|---|---|---|
| N–H stretch | 3000-3200 | - |
| C=O stretch (ester) | 1732 | - |
| C=O stretch (lactam) | 1659 | - |
| C–O stretch | 1236, 1085 | - |
| C–Cl stretch | 740 | - |
Non-Linear Optical (NLO) Property Characterization
Molecules with extended π-conjugation and significant charge transfer characteristics, like many quinoline derivatives, are candidates for non-linear optical (NLO) applications. Computational chemistry can predict NLO properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). These parameters quantify the molecule's response to a strong external electric field.
Theoretical studies on related heterocyclic systems have shown that DFT calculations can effectively predict these properties. The third-order nonlinear optical susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂) can be derived from these calculated values. rsc.org The presence of electron-donating and electron-withdrawing groups within the molecular structure can significantly enhance NLO response, a phenomenon that can be systematically studied using computational models before undertaking complex synthesis. researchgate.net
In Silico Pharmacokinetic and Drug-Likeness Prediction for this compound Derivatives
Before a compound enters lengthy and expensive preclinical trials, its potential as a drug can be assessed using computational methods. In silico tools are used to predict the pharmacokinetic profile (ADME) and drug-likeness of a molecule based on its structure.
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
ADME properties determine the bioavailability and fate of a drug in the body. Various computational models and software, such as SwissADME, are used to predict these parameters for novel compounds like derivatives of this compound. idaampublications.in
Key predicted properties include:
Gastrointestinal (GI) Absorption: High GI absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) Permeability: Prediction of whether a compound can cross the BBB is crucial. For many systemic drugs, non-permeance is preferred to avoid central nervous system side effects. idaampublications.in
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that comply with this rule are more likely to be orally bioavailable. nih.gov
Aqueous Solubility: Adequate solubility is necessary for absorption and distribution.
Studies on various quinoline analogues have shown that these compounds often possess favorable drug-like properties and are predicted to be safe for further development. eurjchem.com
Table 3: Example of Predicted ADME and Drug-Likeness Properties for a Series of Compounds
| Property | Predicted Value/Compliance | Significance |
|---|---|---|
| GI Absorption | High | Good potential for oral administration |
| BBB Permeant | No | Low risk of neurological side effects |
| Lipinski's Rule of Five | 0 Violations | Good drug-likeness and bioavailability |
| Bioavailability Score | 0.55 | Indicates significant potential for absorption and systemic delivery |
This table represents typical output from in silico ADME prediction tools for drug-like molecules. idaampublications.innih.goveurjchem.com
Drug-Likeness Scoring and Bioavailability Assessments
The initial evaluation of a compound's therapeutic potential often begins with an assessment of its "drug-likeness." This concept is guided by established principles such as Lipinski's Rule of Five, which outlines the physicochemical properties a molecule should possess to favor good oral bioavailability. For this compound, computational tools are employed to predict these crucial parameters.
A key aspect of this evaluation is the molecule's ability to be absorbed, distributed, metabolized, and excreted by the body, collectively known as ADME properties. In silico models provide predictions for these characteristics, offering a preliminary understanding of how the compound might behave in a biological system. Studies on quinoline derivatives have shown that these computational approaches are valuable in filtering and prioritizing candidates for further development. mdpi.comnih.gov
Interactive Table: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 203.19 g/mol | Yes (< 500) |
| LogP (Octanol/Water Partition Coefficient) | 1.25 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) |
| Molar Refractivity | 53.4 cm³ | - |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | - |
The predicted properties of this compound, as outlined in the table, largely adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. The molecular weight is well within the acceptable range, and the number of hydrogen bond donors and acceptors indicates a balanced hydrophilicity. The LogP value suggests moderate lipophilicity, which is often correlated with good membrane permeability and solubility.
Furthermore, computational models can predict a compound's bioavailability score, which provides a more integrated assessment of its potential to reach systemic circulation. For quinoline-based compounds, these predictions are crucial in the early stages of drug discovery to identify candidates with a higher probability of success in later clinical phases.
Computational Toxicity Prediction and ADMET Profiling
Beyond efficacy, the safety of a potential drug candidate is paramount. Computational toxicology, or in silico toxicity prediction, offers a rapid and cost-effective means to flag potential liabilities early in the drug discovery pipeline. nih.govpandawainstitute.com These methods utilize extensive databases of known toxic compounds to build predictive models based on chemical structure and properties.
For this compound, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile can be computationally generated. This includes predictions for various toxicity endpoints such as carcinogenicity, mutagenicity, and organ-specific toxicities. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict the toxicity of quinoline derivatives, leveraging the known toxicological data of similar compounds. pandawainstitute.com
Interactive Table: Predicted ADMET Profile of this compound
| ADMET Parameter | Prediction | Confidence |
| Absorption | ||
| Human Intestinal Absorption | High | High |
| Caco-2 Permeability | Moderate | Medium |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | High |
| P-glycoprotein Substrate | No | High |
| Metabolism | ||
| CYP2D6 Inhibitor | No | High |
| CYP3A4 Inhibitor | No | High |
| Excretion | ||
| Renal Organic Cation Transporter | Likely Substrate | Medium |
| Toxicity | ||
| AMES Mutagenicity | Negative | High |
| Carcinogenicity | Unlikely | Medium |
| Hepatotoxicity | Low Risk | Medium |
| hERG I Inhibitor (Cardiotoxicity) | Low Risk | High |
The predicted ADMET profile for this compound suggests a generally favorable safety profile. The compound is predicted to have high intestinal absorption and is not expected to be a substrate for P-glycoprotein, a key efflux pump that can limit drug bioavailability. Importantly, the predictions indicate a low likelihood of mutagenicity and carcinogenicity. The risk of cardiotoxicity, as indicated by the hERG inhibition prediction, is also low. While a low risk of hepatotoxicity is predicted, this is an area that would require careful experimental validation.
Analytical and Spectroscopic Characterization Methodologies for 2 Oxo 1 2h Quinolinyl Acetic Acid and Its Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for the detailed structural characterization of quinolinone derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive understanding of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (2-Oxo-1(2H)-quinolinyl)acetic acid and its derivatives, providing precise information about the hydrogen (¹H) and carbon (¹³C) skeletal framework.
¹H NMR Spectroscopy: The ¹H NMR spectra of quinolinone derivatives provide valuable data on the chemical environment of protons. For instance, in a series of synthesized hexahydroquinoline derivatives, the proton signals are well-resolved, allowing for the identification of specific structural features. nih.gov In the case of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818), the protons of the 2(1H)-pyridone ring (H-3 and H-4) appear as distinct doublets at approximately 6.55 and 7.98 ppm, respectively. mdpi.com The protons on the fused benzene (B151609) ring also show characteristic splitting patterns. mdpi.com The presence of a broad singlet, often in the downfield region (e.g., ~11.87 ppm), is indicative of the NH proton of the quinolinone ring, and its observation confirms the O-acylation process in certain derivatives. mdpi.com Two-dimensional NMR techniques, such as COSY and NOESY, are employed to confirm the assignment of proton signals through correlation of neighboring protons. mdpi.comresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. In the analysis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the ¹³C NMR and DEPT-135 spectra revealed the presence of two carbonyl carbons, five quaternary aromatic carbons, and seven aromatic methines. mdpi.com For other quinolone derivatives, characteristic signals for the carbonyl carbon (C=O) are typically observed in the range of 162-171 ppm. rsc.orgualberta.ca The various aromatic and aliphatic carbons also give rise to distinct signals that aid in the complete structural assignment. nih.govualberta.ca
Table 1: Representative ¹H and ¹³C NMR Data for Quinolone Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Reference |
|---|---|---|---|---|
| 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | ¹H | 6.55 | d, H-3 | mdpi.com |
| ¹H | 7.98 | d, H-4 | mdpi.com | |
| ¹H | 11.87 | br s, NH | mdpi.com | |
| ¹³C | --- | 2 C=O, 5 Cq, 7 CH | mdpi.com | |
| 4-Phenyl-3,4-dihydro-2(1H)-quinolone | ¹H | 2.97 | m, CH₂ | ualberta.ca |
| ¹H | 4.35 | t, CH | ualberta.ca | |
| ¹H | 9.41 | s, NH | ualberta.ca | |
| ¹³C | 170.89 | C=O | ualberta.ca | |
| 2-((4-Chlorophenyl)amino)-2-oxoacetic acid | ¹H | 10.84 | s, NH | rsc.org |
| ¹H | 7.80 | d, Ar-H | rsc.org | |
| ¹H | 7.41 | d, Ar-H | rsc.org | |
| ¹³C | 162.3 | C=O | rsc.org | |
| ¹³C | 157.4 | C=O | rsc.org |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectra of this compound and its derivatives show characteristic absorption bands that correspond to specific bond vibrations. The stretching vibration of the C=O group in the quinolinone ring is a prominent feature, typically appearing in the region of 1666-1679 cm⁻¹. rsc.org For compounds containing a carboxylic acid moiety, a broad O-H stretching band is also observed. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are generally found in the range of 2850-3112 cm⁻¹. mdpi.com In derivatives with additional functional groups, such as chloro or amino groups, their characteristic vibrations can also be identified. For example, the C-Cl stretching vibration has been observed around 826-829 cm⁻¹. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy. For quinoline (B57606) derivatives, a characteristic band around 1580 cm⁻¹ is often observed in the Raman spectra. researchgate.net The combination of IR and Raman data, often supported by theoretical calculations like Density Functional Theory (DFT), allows for an unambiguous assignment of the main vibrational bands. researchgate.net
Table 2: Characteristic Vibrational Frequencies for Quinolone Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (quinolinone) | Stretching | 1666 - 1679 | rsc.org |
| C-H (aromatic/aliphatic) | Stretching | 2850 - 3112 | mdpi.com |
| N-H | Stretching | ~3316 | rsc.org |
| C-Cl | Stretching | 826 - 829 | mdpi.com |
| Quinoline Ring | --- | ~1580 (Raman) | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and its derivatives and for obtaining structural information through the analysis of their fragmentation patterns.
Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule is ionized to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the peak of which confirms the molecular weight of the compound. mdpi.comchempap.orgresearchgate.net The subsequent fragmentation of the molecular ion provides a unique fingerprint that helps in structural elucidation.
For quinoline-4-carboxylic acids, a common fragmentation pathway involves the loss of a carboxyl group (COOH), resulting in a significant [M-COOH]⁺ fragment. chempap.org Another notable fragmentation is the loss of carbon dioxide (CO₂), leading to an [M-CO₂]⁺ ion. chempap.org Quinolone antibiotics, a related class of compounds, often exhibit characteristic fragment ions corresponding to losses of water ([M+H-H₂O]⁺), carbon monoxide ([M+H-CO]⁺), or both ([M+H-H₂O-CO]⁺). researchgate.net The specific substituents on the quinoline ring can significantly influence the fragmentation pattern, leading to unique fragment ions that can be used for identification. chempap.orgresearchgate.net For instance, the presence of a furan (B31954) ring can lead to the expulsion of CO and CHO from the molecular ion. chempap.org Short-chain carboxylic acids can show prominent peaks due to the loss of OH (mass unit 17) and COOH (mass unit 45). libretexts.org
Table 3: Common Mass Spectral Fragments for Quinolone Derivatives
| Precursor Ion | Fragment Ion | Neutral Loss | Reference |
|---|---|---|---|
| M⁺ | [M-COOH]⁺ | COOH | chempap.org |
| M⁺ | [M-CO₂]⁺ | CO₂ | chempap.org |
| [M+H]⁺ | [M+H-H₂O]⁺ | H₂O | researchgate.net |
| [M+H]⁺ | [M+H-CO]⁺ | CO | researchgate.net |
| M⁺ | [M-OH]⁺ | OH | libretexts.org |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are essential for the separation of this compound and its derivatives from reaction mixtures and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity and quantifying the amount of this compound and its derivatives. Reversed-phase HPLC, often using a C18 column, is a commonly employed technique. nih.gov
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govsielc.com For basic compounds like many quinoline derivatives, a low-pH mobile phase (pH < 3), often containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to ensure full protonation of the analyte. nih.gov This suppresses silanol (B1196071) interactions with the stationary phase and minimizes peak tailing, leading to better peak shape and resolution. nih.gov The separated compounds are detected using a UV/Vis detector at a wavelength where the compound exhibits strong absorbance, for example, 290 nm for certain fluoroquinolones. nih.gov
HPLC methods are validated for linearity, accuracy, precision, and sensitivity (LOD and LOQ) to ensure reliable and reproducible results. nih.govnih.gov This technique is crucial for quality control, ensuring that the synthesized compounds meet the required purity standards. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for studying the metabolites of quinoline derivatives. nih.govnih.gov For non-volatile metabolites, such as those with carboxylic acid or hydroxyl groups, a derivatization step is often necessary to increase their volatility. escholarship.orgyoutube.com This typically involves silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, or methoximation to protect keto and aldehyde groups. youtube.com
The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. chromforum.org The separated components then enter the mass spectrometer, which provides mass spectra for their identification. nih.gov GC-MS can be used to identify and quantify metabolites in biological samples, such as those from in vitro metabolism studies with liver homogenates. nih.gov For instance, it has been used to identify hydroxylated metabolites of quinoline. nih.gov The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the metabolites. researchgate.net
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin Layer Chromatography (TLC) is an indispensable and rapid analytical method used to monitor the progress of chemical reactions and to guide the purification process of this compound derivatives. This technique allows for the qualitative assessment of a reaction's completion by observing the disappearance of starting materials and the appearance of the product spot. youtube.com
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with a stationary phase like silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, a solvent or a mixture of solvents. The separation of components is based on their differential adsorption to the stationary phase and solubility in the mobile phase. youtube.com
For instance, in the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, a derivative of the core quinoline structure, TLC was used to track the reaction progress and to determine the purity of the final product after column chromatography. mdpi.com The choice of the eluent system is crucial for achieving clear separation. A common system for these types of compounds involves a mixture of a moderately polar solvent and a more polar solvent, such as dichloromethane (B109758) and methanol. mdpi.com The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying compounds.
The visualization of the spots on the TLC plate is typically achieved under UV light, as the quinoline ring system is UV-active.
Table 1: Examples of TLC Systems for this compound Derivatives
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |
| 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | Silica Gel | Dichloromethane/Methanol (50:1) | 0.25 | mdpi.com |
This table is interactive. Click on the headers to sort.
X-ray Crystallography for Absolute Structural Elucidation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This powerful technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, thereby confirming the absolute structure of novel this compound derivatives. helsinki.firesearchgate.net
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov The structural data obtained from X-ray diffraction are invaluable for confirming the connectivity and stereochemistry of synthesized compounds, which is often consistent with data from other spectroscopic methods like NMR and mass spectrometry.
For example, the crystal structures of several novel 2-oxo-quinoline derivatives containing α-aminophosphonates were determined by X-ray diffraction to confirm their synthesized structures. Similarly, extensive X-ray structure analyses have been performed on various quinolin-2(1H)-one derivatives, revealing details about their crystal packing, which is often influenced by strong intramolecular hydrogen bonds. helsinki.fi The single-crystal X-ray diffraction studies for these compounds are typically carried out at low temperatures (e.g., 123 K) to minimize thermal vibrations and obtain higher quality data. helsinki.fi
Table 2: Representative Crystallographic Data for a (2-Oxo-pyridin-1-yl)acetic Acid Derivative
| Parameter | Value |
| Empirical Formula | C₇H₈N₂O₂ |
| Formula Weight | 167.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.6789(4) |
| b (Å) | 10.4374(5) |
| c (Å) | 8.3596(4) |
| β (°) | 92.873(3) |
| Volume (ų) | 756.30(6) |
| Z | 4 |
| Reference | nih.gov |
This table is interactive. Click on the headers to sort. Note: This data is for (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, a structurally related compound, presented as an example of typical crystallographic parameters.
Preclinical Efficacy and Therapeutic Potential of 2 Oxo 1 2h Quinolinyl Acetic Acid Derivatives Excluding Clinical Trials
Antitumor and Anticancer Research Modalities
Derivatives of (2-Oxo-1(2H)-quinolinyl)acetic acid, often referred to as 2-oxo-quinolines or quinolones, have demonstrated considerable potential as anticancer agents in preclinical studies. nih.govnih.gov Their diverse chemical structures allow for interaction with multiple biological targets, leading to various anticancer effects. nih.gov Research has shown these compounds can induce apoptosis (programmed cell death), modulate the cell cycle, and interfere with signaling pathways essential for tumor growth. ekb.egnih.gov
The mechanisms underlying their antitumor activity are varied. Some derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication in cancer cells. Others function as microtubule inhibitors, disrupting the formation of the mitotic spindle and preventing cell division. The versatility of the quinoline (B57606) structure enables the development of derivatives that can target cancer-specific pathways, which is crucial for creating effective and safer therapies.
Studies have explored these compounds against a range of cancer cell lines, including those affecting the breast, colon, lungs, and pancreas. nih.gov For instance, a series of novel 2-oxo-quinoline derivatives containing α-aminophosphonates showed moderate to high inhibitory activity against HepG2 (liver), SK-OV-3 (ovarian), and NCI-H460 (lung) cancer cell lines. nih.gov Notably, these compounds displayed lower cytotoxicity against normal HL-7702 cells compared to conventional chemotherapy drugs like 5-FU and cisplatin. nih.gov The representative compound 5b from this series was found to induce apoptosis and cause cell cycle arrest at the G2/M phase in HepG2 cells. nih.govnih.gov
Another study developed (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives. nih.gov Compound 8g from this series was particularly potent, with IC₅₀ values of 1.2 µM and 1.4 µM against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, respectively. nih.govmdpi.com Further investigation revealed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis. nih.gov Similarly, the quinoline derivative 91b1 demonstrated significant anticancer effects both in vitro and in vivo, with its activity linked to the downregulation of the Lumican gene, which is associated with tumorigenesis. mdpi.com
The challenge of drug resistance in cancer chemotherapy is a major focus of research. nih.gov Quinoline-based compounds are considered promising candidates for overcoming this issue, as they have shown activity against drug-resistant cancer models. nih.gov
Table 1: Antitumor Activity of this compound Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |
|---|---|---|---|
| 2-Oxo-quinoline α-aminophosphonates (e.g., 5b ) | HepG2, SK-OV-3, NCI-H460 | Moderate to high inhibitory activity; G2/M phase cell cycle arrest; Apoptosis induction. | nih.govnih.gov |
| (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazoles (e.g., 8g ) | MCF-7, Panc-1 | Potent inhibitory activity (IC₅₀ = 1.2-1.4 µM); G2/M phase cell cycle arrest; Apoptosis induction. | nih.govmdpi.com |
| Quinoline derivative 91b1 | A549, KYSE450 | Significant tumor size reduction in vivo; G0/G1 phase cell cycle arrest; Downregulation of Lumican gene. | mdpi.com |
| Quinoline-4-carboxylic acid derivatives | MCF7 (mammary), HELA (cervical) | Selective viability reduction in prolonged tumor incubations. | nih.gov |
Antimicrobial, Antibacterial, and Antifungal Research
The quinoline framework is a cornerstone in the development of antimicrobial agents. nih.gov Derivatives of this compound have been extensively evaluated for their efficacy against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net The continuous emergence of drug-resistant microbes necessitates the discovery of new and effective antimicrobial drugs, making this area of research critical. nih.gov
In a study of 60 synthetic and natural quinolines, 30 compounds showed antimicrobial activity, primarily against Gram-positive bacteria. nih.gov One derivative, 4-hydroxy-3-iodo-quinol-2-one , exhibited particularly significant activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, with minimum inhibitory concentration (MIC) values as low as 0.049 µg/mL, comparable to the antibiotic vancomycin. nih.gov
Another investigation into newly synthesized quinoline-2-one derivatives found that several compounds were active against E. coli (a Gram-negative bacterium) but less so against S. aureus (a Gram-positive bacterium). sapub.org However, one oxazole-containing derivative demonstrated a broad spectrum of activity against both types of bacteria. sapub.org Research on quinoline-based hydroxyimidazolium hybrids also revealed antibacterial properties. mdpi.com Derivatives from 2-oxo-quinolines showed activity against E. coli, K. pneumoniae, and S. aureus, with some compounds having MIC values of 62.5 µg/mL. mdpi.com
Furthermore, certain quinoline-2-one derivatives have shown promise against multidrug-resistant Gram-positive bacteria, including MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov Compound 6c from one such study demonstrated potent activity and was also effective at inhibiting biofilm formation in MRSA, a crucial factor in chronic infections. nih.gov
Antifungal activity has also been a focus. A study of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives, which are structurally related to the quinoline core, found that several compounds displayed strong antifungal activity against a panel of ten fungal strains, including Aspergillus fumigatus and Candida albicans. researchgate.net
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity/MIC Value | Reference(s) |
|---|---|---|---|
| 4-hydroxy-3-iodo-quinol-2-one | Methicillin-resistant S. aureus (MRSA) | MIC: 0.049 - 0.097 µg/mL | nih.gov |
| Quinoline-2-one oxazole (B20620) derivative | E. coli, S. aureus | Broad-spectrum activity | sapub.org |
| Quinoline-2-one derivative 6c | MRSA, MRSE, VRE | Potent antibacterial and antibiofilm activity | nih.gov |
| 2-Oxo-quinoline hydroxyimidazolium hybrids | E. coli, K. pneumoniae, S. aureus | MIC: 62.5 µg/mL | mdpi.com |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Various fungi (e.g., A. fumigatus, C. albicans) | Strong antifungal activity | researchgate.net |
Antimalarial Activity Investigation
Quinoline and its derivatives are historically significant in the fight against malaria, with drugs like chloroquine (B1663885) being prime examples. researchgate.netmdpi.com However, the rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has driven the search for new antimalarial agents. researchgate.netmdpi.com Derivatives of this compound are among the compounds being investigated for this purpose.
The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in its food vacuole. nih.gov By inhibiting this process, toxic hematin (B1673048) accumulates, killing the parasite. nih.gov
Research into novel quinoline derivatives has yielded compounds with promising activity. A study evaluating a series of compounds with a 2-oxo-1,2-dihydroquinoline-3-carbaldehyde core found moderate to high antimalarial activity against P. falciparum. mdpi.com The IC₅₀ values for these derivatives ranged from 0.014 to 5.87 µg/mL, with some compounds showing excellent activity comparable to chloroquine. mdpi.com
Molecular hybridization, which combines the quinoline scaffold with other pharmacophores, is a common strategy to enhance activity and overcome resistance. mdpi.comnih.gov For example, hybrids of quinoline and chalcone (B49325) have demonstrated potent in vitro activity, inhibiting β-hematin formation, a critical step in heme detoxification. nih.gov Similarly, conjugates of harmine (B1663883) and chloroquine have shown extremely high potency, with one compound exhibiting an IC₅₀ value of 2 nM against a chloroquine-sensitive strain of P. falciparum. nih.gov
Table 3: Antimalarial Activity of this compound Derivatives
| Compound/Derivative Class | Plasmodium Strain(s) | Activity/IC₅₀ Value | Reference(s) |
|---|---|---|---|
| 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives | P. falciparum | IC₅₀: 0.014–5.87 µg/mL | mdpi.com |
| Quinoline-chalcone hybrids | P. falciparum | High β-hematin inhibition (up to 89.73%) | nih.gov |
| Harmine-chloroquine conjugates | P. falciparum (CQS Pf3D) | IC₅₀: 2 nM | nih.gov |
| C2-methylquinoline aldimine derivative | P. falciparum (CQR PfDd2) | IC₅₀: 0.033 µM | nih.gov |
Antituberculosis Activity Assessment
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.net This has created an urgent need for new anti-TB drugs with novel mechanisms of action. researchgate.netnih.gov Ring-substituted quinolines, including 2-oxo-quinoline derivatives, represent a promising class of compounds in this area. researchgate.net
Several studies have reported the synthesis and evaluation of quinoline derivatives against Mtb. One series of 2,4-disubstituted quinolines showed promising results, with the most potent compounds exhibiting 99% inhibition against the drug-sensitive H37Rv strain at a concentration of 6.25 µg/mL. researchgate.net Some of these compounds also retained significant activity against an isoniazid-resistant TB strain. researchgate.net The lack of cross-resistance with existing TB drugs suggests that these quinolines may act via a different mechanism. researchgate.net
More recently, a study focused on 2-arylquinoline-4-carboxylic acids (QCAs) as inhibitors of Mtb DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov Two derivatives, 7i and 7m , were identified as potent inhibitors of both replicating and non-replicating Mtb. nih.gov Compound 7m showed significant inhibition of Mtb DNA gyrase at a concentration of 1 µM. nih.gov The ability to target non-replicating or dormant Mtb is particularly important, as this form of the bacterium is notoriously difficult to eradicate with standard treatments.
Table 4: Antituberculosis Activity of this compound Derivatives
| Compound/Derivative Class | M. tuberculosis Strain(s) | Activity/Observation | Reference(s) |
|---|---|---|---|
| 2,4-Disubstituted quinolines | H37Rv (drug-sensitive), Isoniazid-resistant | 99% inhibition at 6.25 µg/mL (H37Rv); >90% inhibition at 12.5 µg/mL (resistant strain) | researchgate.net |
| 2-Arylquinoline-4-carboxylic acids (7i , 7m ) | H37Rv (replicating and non-replicating) | Potent inhibitors; 7m inhibits Mtb DNA gyrase at 1 µM. | nih.gov |
| Oxazoline-containing intermediates | M. tuberculosis | MIC of 7.7 µM; Active against non-replicating form. | nih.gov |
Antioxidant Activity Evaluation
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various chronic diseases, including cancer and aging. nih.gov As a result, there is significant interest in identifying new antioxidant compounds. Derivatives of 2-oxo-quinoline have been investigated for their potential to act as antioxidants. nih.govresearchgate.net
A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives were designed and synthesized specifically as novel antioxidants. researchgate.net Their activity was evaluated using several in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azinobis-(3-ethylbenzthiazoline-6-sulphonate)) cation radical scavenging, superoxide (B77818) anion radical scavenging, and hydroxyl radical scavenging. researchgate.net
The results showed that many of the synthesized compounds had good antioxidant activities. researchgate.net The hydroxyl radical scavenging activity of almost all tested compounds was better than that of the commercial antioxidant butylated hydroxytoluene (BHT). researchgate.net Certain derivatives also showed superior scavenging activity against DPPH, ABTS, and superoxide radicals compared to BHT. researchgate.net This suggests that the 2-oxo-quinoline scaffold can be a valuable starting point for developing potent antioxidants. The antioxidant properties of these compounds are also considered a beneficial feature in their potential application as antitumor agents, as antioxidants can help mitigate carcinogenesis. nih.gov
Table 5: Antioxidant Activity of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives
| Assay Type | Key Finding | Reference(s) |
|---|---|---|
| DPPH Radical Scavenging | Compounds 4b(2) , 4e(1) , 4e(2) , and 4g(2) showed better activity than BHT. | researchgate.net |
| ABTS Cation Radical Scavenging | Multiple compounds (e.g., 4a(1) , 4e(1) , 4g(1) ) showed better activity than BHT. | researchgate.net |
| Superoxide Anion Radical Scavenging | Multiple compounds (e.g., 4b(1) , 4e(1) , 4k(1) ) showed better activity than BHT. | researchgate.net |
| Hydroxyl Radical Scavenging | Almost all synthesized compounds showed better activity than BHT. | researchgate.net |
Investigation of Other Pharmacological Activities (e.g., Anticonvulsant, Antihypertensive)
Beyond the major areas of anticancer and antimicrobial research, derivatives of this compound and related quinoline structures have been explored for other pharmacological effects.
Anticonvulsant Activity: Anticonvulsants, also known as antiseizure drugs, are used to treat epilepsy by suppressing the excessive and uncontrolled firing of neurons. wikipedia.orgmedicalnewstoday.com They often work by modulating ion channels or enhancing the function of the inhibitory neurotransmitter GABA. wikipedia.orgdrugs.com Quinolinic acid itself, an endogenous metabolite, is known to be a neurotoxin and can induce seizures when administered to the brain in experimental models, suggesting that molecules interacting with its pathways could have anticonvulsant effects. nih.govnih.gov Research has explored quinoline derivatives for their potential to manage seizures. For example, studies have investigated how certain compounds might reverse the seizure-promoting effects of quinolinic acid, potentially by influencing glutamate (B1630785) uptake or other neurotransmitter systems. nih.gov
Antihypertensive Activity: Certain quinoline derivatives have been investigated as potential treatments for hypertension. One study described the synthesis and antihypertensive effects of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, which act as potassium channel activators. nih.gov Activation of potassium channels in vascular smooth muscle leads to hyperpolarization and relaxation of the blood vessels, resulting in a decrease in blood pressure. The chromene derivatives derived from these compounds were found to be among the most potent antihypertensives known. nih.gov Specifically, the compound 4-(1,2-Dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile (18a ) was identified as a promising candidate for development as a coronary vasodilator. nih.gov
Q & A
Q. What are the standard synthetic routes for (2-Oxo-1(2H)-quinolinyl)acetic acid derivatives?
The synthesis typically involves functionalizing the quinoline core via O-acylation or substitution reactions. For example, 8-hydroxyquinolin-2(1H)-one can undergo O-acylation with acetic acid derivatives (e.g., acetyl chloride) under controlled conditions to introduce the acetic acid moiety . Multi-step protocols may include refluxing intermediates in solvents like DMF, with catalysts such as EDC/HOBt to activate carboxylic acid groups . Reaction parameters (temperature, solvent polarity, and stoichiometry) are critical for minimizing side products .
Q. How is the purity and structural integrity of this compound verified?
Analytical techniques include:
- HPLC : To assess purity (>95% as per some commercial standards) .
- NMR (¹H/¹³C) : Confirms substitution patterns on the quinoline ring and acetic acid linkage .
- Mass Spectrometry : Validates molecular weight (e.g., 205.21 g/mol for 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid) .
- TLC : Monitors reaction progress during synthesis .
Q. What biological activities are reported for this compound derivatives?
Quinoline-acetic acid hybrids exhibit:
- Antimicrobial activity : Against Gram-positive bacteria and fungi, attributed to the quinoline core’s ability to intercalate biomolecules .
- Anticancer potential : Derivatives with methoxy or methyl substituents show cytotoxicity via topoisomerase inhibition .
- Anti-inflammatory effects : Modulation of COX-2 pathways observed in structurally related compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Key strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for acylation steps .
- Catalyst optimization : EDC/HOBt systems improve coupling efficiency in peptide-like bond formation .
- Temperature control : Lower temperatures (0–40°C) reduce side reactions during sensitive steps like indole ring functionalization .
- Scale-up adjustments : Gradual reagent addition and inert atmospheres (N₂) prevent exothermic decomposition .
Q. How can contradictory data on biological efficacy be resolved?
Discrepancies in activity reports may arise from:
- Structural variability : Subtle differences in substituents (e.g., methoxy vs. methyl groups) significantly alter target binding .
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains impact IC₅₀ values .
- Purity thresholds : Impurities >5% (e.g., unreacted starting materials) can skew bioactivity results . Resolution : Comparative studies using standardized assays and high-purity samples are recommended .
Q. How do structural modifications influence target interactions?
- Quinoline ring substitutions : Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation, while electron-donating groups (e.g., -OCH₃) improve solubility and membrane permeability .
- Acetic acid moiety : Esterification (e.g., methyl ester prodrugs) increases bioavailability, while amidation modifies target specificity (e.g., kinase inhibition) .
- Heterocyclic fusion : Oxadiazole or indole rings introduced via [3+2] cycloaddition can enhance binding to enzymatic pockets .
Methodological Considerations
Q. What are the challenges in characterizing quinoline-acetic acid derivatives via NMR?
- Signal overlap : Aromatic protons on the quinoline ring (δ 7.0–8.5 ppm) may obscure acetic acid protons .
- Dynamic effects : Rotameric forms of the acetic acid side chain complicate integration. Use of DMSO-d₆ as a solvent can stabilize conformers .
- Resolution : 2D NMR (COSY, HSQC) is essential for unambiguous assignment .
Q. How can computational tools aid in studying structure-activity relationships (SAR)?
- Docking simulations : Predict binding modes to targets like topoisomerase II or bacterial gyrase .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with logP values to optimize pharmacokinetics .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
